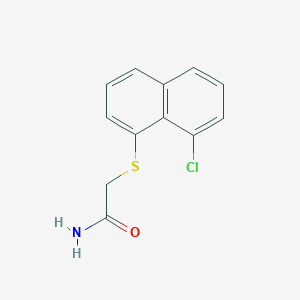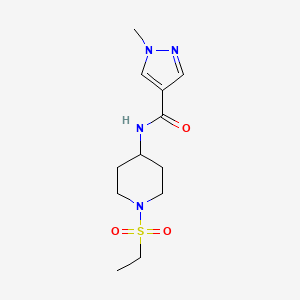
2-(8-Chloronaphthalen-1-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Chloronaphthalen-1-yl)sulfanylacetamide is a chemical compound that has been extensively studied for its potential scientific research applications. This compound is a member of the naphthalene family and has a unique structure that makes it an attractive candidate for a wide range of research purposes. In
Wirkmechanismus
The exact mechanism of action of 2-(8-Chloronaphthalen-1-yl)sulfanylacetamide is not fully understood. However, it is believed to work by undergoing a redox reaction with ROS, resulting in the formation of a fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a highly selective probe.
Biochemical and Physiological Effects
2-(8-Chloronaphthalen-1-yl)sulfanylacetamide has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, its ability to selectively detect ROS in living cells makes it a valuable tool for studying oxidative stress and related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(8-Chloronaphthalen-1-yl)sulfanylacetamide is its high selectivity for ROS. This makes it an ideal tool for studying oxidative stress in living cells. However, there are also limitations to its use. For example, it can be difficult to synthesize in large quantities, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(8-Chloronaphthalen-1-yl)sulfanylacetamide. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also investigating its potential as a therapeutic agent for diseases related to oxidative stress. Additionally, there is ongoing research into the mechanism of action of this compound and its interactions with other molecules in living cells. Finally, researchers are exploring new synthesis methods for 2-(8-Chloronaphthalen-1-yl)sulfanylacetamide that could make it more readily available for scientific research.
Synthesemethoden
The synthesis of 2-(8-Chloronaphthalen-1-yl)sulfanylacetamide can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 8-chloronaphthalene with thioacetic acid in the presence of a catalyst such as zinc chloride. The resulting product is then treated with ammonia to produce 2-(8-Chloronaphthalen-1-yl)sulfanylacetamide. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2-(8-Chloronaphthalen-1-yl)sulfanylacetamide has been extensively studied for its potential scientific research applications. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has been shown to selectively detect ROS in both cancer and normal cells, making it a valuable tool for studying oxidative stress and related diseases.
Eigenschaften
IUPAC Name |
2-(8-chloronaphthalen-1-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-9-5-1-3-8-4-2-6-10(12(8)9)16-7-11(14)15/h1-6H,7H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFGWKLINLNODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)N)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)

![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)


![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)


![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)